BenchChemオンラインストアへようこそ!

Digoxigenin monodigitoxoside

Cardiac Glycoside Pharmacology Inotropy Structure-Activity Relationship

Digoxigenin monodigitoxoside (DMDO, DG1) is a highly differentiated research tool with a single digitoxose sugar residue. This structural feature is responsible for its validated superiority over digoxin, delivering a 60% inotropic response increase compared to just 46% for digoxin in ex vivo heart preparations. Its 2-fold selective affinity for the α3β1 Na⁺/K⁺-ATPase isoform (Kd = 31.8 nM) over the α1β1 isoform makes it the definitive choice for targeted neurological, cardiac, and oncology studies. As a benchmark substrate for UGT-mediated clearance assays, it uniquely fills a critical gap left by metabolically stable analogues. This is the non-interchangeable standard for dissecting metabolite-specific effects.

Molecular Formula C29H44O8
Molecular Weight 520.7 g/mol
CAS No. 5352-63-6
Cat. No. B194527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigoxigenin monodigitoxoside
CAS5352-63-6
Synonyms(3β,5β,12β)-3-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide
Molecular FormulaC29H44O8
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O
InChIInChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1
InChIKeyJFSXBMIFXZFKHD-ZDDLGXCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Digoxigenin Monodigitoxoside (CAS 5352-63-6): A Differentiated Cardiac Glycoside Research Tool for Na+/K+-ATPase Studies


Digoxigenin monodigitoxoside (DMDO, DG1) is a cardenolide glycoside and the primary active metabolite of digoxin, formed by the stepwise cleavage of digitoxose sugar residues [1]. It functions as a potent inhibitor of the Na+/K+-ATPase pump, disrupting cellular ion homeostasis to increase intracellular calcium [2]. Unlike the parent compound digoxin, DMDO possesses a single digitoxose moiety, a structural feature that fundamentally alters its pharmacodynamic profile, tissue uptake, and metabolic fate [3].

Why Digoxin or Digoxigenin Alone Cannot Substitute for Digoxigenin Monodigitoxoside (CAS 5352-63-6) in Targeted Research


Direct substitution with digoxin or digoxigenin is scientifically unsound due to DMDO's distinct pharmacological and biochemical fingerprint. The number of digitoxose sugar residues directly governs inotropic potency, receptor isoform selectivity, protein binding, and metabolic clearance. DMDO consistently demonstrates the greatest inotropic response and highest tissue uptake among the digoxin cleavage products [1]. Furthermore, its metabolic pathway is unique; while digoxin is not significantly metabolized in vitro, DMDO is extensively conjugated to polar glucuronides [2]. This divergent behavior makes DMDO an essential, non-interchangeable tool compound for dissecting structure-activity relationships (SAR) and metabolite-specific effects.

Quantitative Differentiation: Evidence-Based Advantages of Digoxigenin Monodigitoxoside (CAS 5352-63-6) Over Its Analogs


Superior Inotropic Potency in Isolated Heart Tissue Compared to Digoxin and Digoxigenin

In a direct comparative study using isolated perfused guinea pig hearts, digoxigenin monodigitoxoside (DMDO) produced the greatest positive inotropic response among all digoxin metabolites and the parent compound itself. At a concentration of 10⁻⁷ M, DMDO increased contractility by 60%, compared to 46% for digoxin . Digoxigenin (the aglycone) produced an intermediate response, while digoxigenin bisdigitoxoside produced the least effect [1]. This demonstrates that the monoglycoside form is not an intermediate in potency but the peak of inotropic activity in this series.

Cardiac Glycoside Pharmacology Inotropy Structure-Activity Relationship

Selective Binding Affinity for the α3β1 Na+/K+-ATPase Isoform

Digoxigenin monodigitoxoside exhibits distinct isoform selectivity for human Na+/K+-ATPase, a critical differentiator from other cardiac glycosides. It displays a 2-fold higher affinity for the α3β1 isoform (Kd = 31.8 nM) compared to the α1β1 (Kd = 65 nM) and α2β1 (Kd = 35 nM) isoforms [1]. This selectivity profile is crucial for research focused on neurological and cardiac tissues where α3 is predominantly expressed, and where off-target inhibition of the ubiquitous α1 isoform may confound results.

Na+/K+-ATPase Isoforms Receptor Binding Selectivity Profiling

Rapid Binding Kinetics to Na+/K+-ATPase Differentiates from Digoxin

The kinetics of Na+/K+-ATPase inhibition reveal a significant functional difference between digoxigenin monodigitoxoside and digoxin. While both are pseudo-irreversible inhibitors, DMDO achieves binding equilibrium significantly faster. At a concentration of 5 μmol/L, the half-time (t₁/₂) to reach equilibrium was 54 seconds for DMDO, compared to 90 seconds for digoxin and 108 seconds for desacetyllanatoside C [1]. This 40% faster on-rate may influence experimental outcomes in time-sensitive assays and suggests a different mode of interaction at the receptor level.

Enzyme Inhibition Kinetics Binding Kinetics Na+/K+-ATPase

Distinct Metabolic Stability and Conjugation Profile vs. Digoxin in Human Hepatocytes

In contrast to digoxin (DG3) and digoxigenin bisdigitoxoside (DG2), which are not significantly metabolized in human hepatocyte models, digoxigenin monodigitoxoside (DG1) is extensively converted to polar glucuronide metabolites [1]. This high rate of conjugation is a defining metabolic feature, indicating that DMDO is a primary substrate for hepatic UDP-glucuronosyltransferases (UGTs) [2]. This metabolic liability is a key differentiator for in vivo and ex vivo studies, where the compound's half-life and bioavailability will be markedly different from its more stable parent or bis-digitoxoside analog.

Drug Metabolism Hepatocyte Assays Glucuronidation

Higher Plasma Protein Binding Compared to Digoxin and Bis-digitoxoside

A direct comparative study of protein binding in human plasma revealed that digoxigenin monodigitoxoside (DM) exhibits a higher percentage of protein binding (27%) compared to digoxin (D, 22%), dihydrodigoxin (DH, 22%), and digoxigenin bisdigitoxoside (DB, 23%) [1]. This 5 percentage point increase in bound fraction, while modest, contributes to its distinct pharmacokinetic profile, including its virtual complete first-pass metabolism and negligible oral bioavailability as unchanged drug [2].

Pharmacokinetics Protein Binding Bioavailability

Validated Application Scenarios for Digoxigenin Monodigitoxoside (CAS 5352-63-6) Based on Quantitative Evidence


Cardiac Pharmacology: Achieving Maximal Inotropic Response in Isolated Heart Models

For researchers requiring the maximum achievable positive inotropic response in ex vivo heart preparations (e.g., Langendorff-perfused guinea pig heart), digoxigenin monodigitoxoside is the superior choice. Quantitative evidence demonstrates a 60% increase in contractility compared to only 46% for digoxin at equivalent molar concentrations [1]. This makes it the ideal positive control for studies investigating the upper limits of Na+/K+-ATPase-mediated contractility and for calibrating inotropic assays.

Na+/K+-ATPase Isoform Research: Targeting the α3β1 Subtype in Neurological and Cardiac Studies

Digoxigenin monodigitoxoside is uniquely suited for experiments that require selective modulation of the α3β1 isoform of Na+/K+-ATPase. Its 2-fold higher affinity (Kd = 31.8 nM) for α3β1 over the ubiquitous α1β1 isoform (Kd = 65 nM) allows for more targeted investigation of this isoform's role in neuronal excitability, cardiac conduction, and certain cancer pathologies [2]. This selectivity profile reduces the experimental noise caused by broad-spectrum inhibitors like ouabain or digoxin.

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Investigating UGT-Mediated Clearance of Cardiac Glycosides

As a compound that is extensively and rapidly metabolized by glucuronidation in human hepatocytes, in stark contrast to the metabolic stability of digoxin and digoxigenin bisdigitoxoside, DMDO serves as a benchmark substrate for studying UDP-glucuronosyltransferase (UGT) activity [3]. It is the ideal tool compound for in vitro assays designed to assess inter-individual variability in UGT-mediated clearance, investigate drug-drug interactions involving UGT enzymes, and validate in vitro-in vivo extrapolation (IVIVE) models for high-clearance compounds [4].

Analytical Chemistry and Bioanalysis: A Key Reference Standard for Digoxin Metabolite Identification

Given its status as a primary active metabolite of digoxin, digoxigenin monodigitoxoside is an essential certified reference standard for analytical toxicology and therapeutic drug monitoring (TDM) laboratories. Its unique mass spectrometric fragmentation pattern (e.g., m/e 170 and 183 ions for TMS derivatives) enables unambiguous identification and quantification in complex biological matrices [5]. It is critical for ensuring assay specificity and for accurately measuring digoxin metabolite levels in pharmacokinetic studies or in cases of suspected digoxin toxicity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digoxigenin monodigitoxoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.